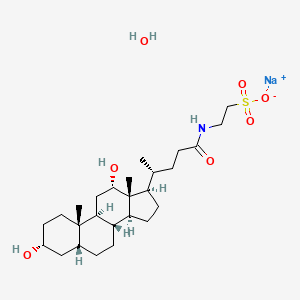

taurodeoxycholic acid, sodium salt

説明

特性

IUPAC Name |

sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO6S.Na/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHRQQJFKOHLAP-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44NNaO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1180-95-6, 207737-97-1 |

Source

|

| Record name | Sodium 2-[[(3α,5β,12α)-3,12-dihydroxy-24-oxocholan-24-yl]amino]ethane-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Taurodeoxycholic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Taurodeoxycholic Acid (TDCA) Sodium Salt

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Taurodeoxycholic acid (TDCA) sodium salt is a taurine-conjugated secondary bile acid, formed by the conjugation of deoxycholic acid with the amino acid taurine. As a key component of the bile acid pool, TDCA plays a significant role in lipid digestion and absorption. Beyond its physiological functions in bile, TDCA has emerged as a crucial signaling molecule with multifaceted therapeutic potential. It exerts cytoprotective, anti-inflammatory, and metabolic regulatory effects, making it a subject of intense research for non-liver diseases, including neurodegenerative disorders, diabetes, and inflammatory conditions.[1][2][3]

This guide provides an in-depth exploration of the molecular mechanisms underpinning the action of TDCA, focusing on its interaction with cellular receptors, its profound influence on apoptosis and inflammation, and its role in modulating key signaling pathways.

Core Mechanisms of Action

The biological activities of TDCA are diverse and complex, stemming from its ability to interact with multiple cellular targets both on the cell surface and within the nucleus. Its mechanisms can be broadly categorized into receptor-mediated signaling, modulation of apoptosis, and anti-inflammatory effects.

Receptor-Mediated Signaling

TDCA acts as a ligand for several receptors, initiating downstream signaling cascades that regulate metabolism, inflammation, and cell survival.

2.1.1 Takeda G-protein Coupled Receptor 5 (TGR5)

TDCA is an agonist for TGR5, a cell surface G-protein coupled receptor expressed in various tissues, including the intestine, liver, and immune cells.[3][4][5][6] Upon binding, TDCA activates TGR5, which couples to the Gαs subunit, leading to the stimulation of adenylyl cyclase.[5] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates two primary downstream effectors: Protein Kinase A (PKA) and Exchange protein activated by cAMP (EPAC).[5]

This signaling cascade has several important physiological consequences:

-

Metabolic Regulation: In enteroendocrine cells, TGR5 activation triggers the release of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that improves glucose tolerance by enhancing insulin (B600854) secretion.[7]

-

Anti-inflammatory Effects: TGR5 signaling can suppress inflammatory responses in macrophages.

-

Intestinal Barrier Function: The TGR5-mediated pathway has been shown to improve intestinal barrier function.[8]

2.1.2 Farnesoid X Receptor (FXR)

FXR is a nuclear receptor that acts as a primary sensor for bile acids, regulating their synthesis and transport.[9][10] The interaction of TDCA with FXR is complex; while some studies suggest it can activate FXR, others indicate it may act as an antagonist or a modulator, depending on the cellular context.[9][10] Through FXR, TDCA contributes to the regulation of bile acid homeostasis by modulating the expression of key target genes[9]:

-

CYP7A1: Downregulation of this enzyme, which is the rate-limiting step in bile acid synthesis.[9]

-

BSEP (Bile Salt Export Pump): Upregulation to increase bile acid efflux from hepatocytes.[9]

-

NTCP (Na+/taurocholate cotransporting polypeptide): Downregulation to reduce bile acid uptake into hepatocytes.[9]

Studies have shown that TDCA can activate hepatic FXR and Nrf2 to restore bile acid homeostasis in models of cholestasis.[9] It may also act via a SIRT1-FXR signaling pathway to attenuate liver injury.[11]

Potent Modulation of Apoptosis

A primary mechanism through which TDCA exerts its cytoprotective effects is by potently inhibiting apoptosis, or programmed cell death. It interferes with multiple apoptotic pathways.[1]

2.2.1 Mitochondrial (Intrinsic) Pathway

TDCA is a strong inhibitor of the mitochondrial pathway of apoptosis.[1][12][13] It acts by preserving mitochondrial integrity and function.[14][15] Key actions include:

-

Inhibition of Bax Translocation: TDCA prevents the pro-apoptotic protein Bax from moving from the cytosol to the mitochondria, a critical step for initiating mitochondrial-mediated cell death.[1][12][16]

-

Stabilization of Mitochondrial Membrane: It protects the mitochondrial membrane from depolarization and the formation of permeability transition pores.[12][14]

-

Prevention of Cytochrome c Release: By stabilizing the membrane, TDCA inhibits the release of cytochrome c from the mitochondria into the cytoplasm.[1][12]

-

Inhibition of Caspase Activation: The prevention of cytochrome c release blocks the formation of the apoptosome and the subsequent activation of initiator caspase-9 and effector caspase-3, which are responsible for executing the apoptotic program.[1][14]

2.2.2 Endoplasmic Reticulum (ER) Stress Pathway

TDCA is recognized as a chemical chaperone that alleviates ER stress, a condition caused by the accumulation of unfolded or misfolded proteins.[2][13] By reducing ER stress, TDCA inhibits apoptosis through several mechanisms[2][17]:

-

Stabilizing the Unfolded Protein Response (UPR): It helps maintain protein folding homeostasis.[1][13]

-

Modulating Calcium Homeostasis: TDCA can reduce the efflux of calcium from the ER, which is a trigger for ER stress-induced apoptosis.[17]

-

Inhibiting Caspase-12 Activation: It blocks the activation of caspase-12, a key mediator of ER stress-specific apoptosis.[17]

Anti-inflammatory Effects

TDCA exhibits significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of inflammatory mediators.[3][18][19]

-

Inhibition of NF-κB Pathway: A central mechanism of TDCA's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[20] Under inflammatory conditions, TDCA prevents the activation and nuclear translocation of NF-κB, which is a master regulator of genes encoding pro-inflammatory cytokines.[11][20]

-

Reduction of Pro-inflammatory Cytokines: By inhibiting NF-κB and other pathways, TDCA suppresses the expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[3][19][21]

-

Suppression of Inflammatory Enzymes: TDCA also reduces the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[19]

-

Modulation of TGF-β Pathway: In addition to suppressing pro-inflammatory signals, TDCA can also promote anti-inflammatory pathways, such as the transforming growth factor β (TGF-β) pathway, which helps in the resolution of inflammation.[20]

Quantitative Data Summary

The precise binding affinities and activation potencies of TDCA for its various molecular targets can be quantified using metrics like the equilibrium dissociation constant (Kd) and the half-maximal effective concentration (EC50).[22][23][24] Kd measures the affinity of a ligand for its receptor, with a lower value indicating a stronger interaction.[24] EC50 represents the concentration of a drug that induces a response halfway between the baseline and the maximum, serving as a common measure of potency.[23] While the provided search results extensively describe the qualitative mechanisms of TDCA, they do not contain specific, reproducible Kd or EC50 values from cited experiments. For a comprehensive analysis, such data would be compiled as follows:

Table 1: Receptor Binding and Activation Potentials of TDCA (Conceptual)

| Target Receptor | Species | Assay Type | Parameter | Value (M) | Reference |

|---|---|---|---|---|---|

| TGR5 | Human | cAMP Reporter Assay | EC50 | Data not available | |

| FXR | Human | Luciferase Reporter Assay | EC50 | Data not available |

| FXR | Human | Competitive Binding | Ki / Kd | Data not available | |

Key Experimental Protocols

Characterizing the mechanism of action of TDCA involves a variety of cell-based assays. Below are detailed methodologies for two fundamental experiments.

Protocol: FXR Activation Luciferase Reporter Assay

This assay quantifies the ability of TDCA to activate the Farnesoid X Receptor (FXR) by measuring the expression of a reporter gene (luciferase) under the control of an FXR-responsive promoter.[25][26][27]

1. Cell Culture and Seeding:

- Culture a suitable mammalian cell line (e.g., HepG2, HEK293T) in the appropriate growth medium.

- Seed the cells into a 96-well, clear-bottom, opaque-walled plate at a density of ~2.5 x 10^4 cells/well.

- Incubate for 20-24 hours at 37°C and 5% CO2 to allow for cell attachment.[28]

2. Transfection:

- Prepare a transfection mixture for each well containing:

- An FXR expression vector (e.g., 50 ng).[25]

- An FXRE-luciferase reporter vector (containing FXR response elements upstream of the luciferase gene, e.g., 100 ng).[25]

- An internal control vector (e.g., pRL-TK encoding Renilla luciferase, 5 ng) to normalize for transfection efficiency.[25][29]

- Use a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol.

- Add the transfection mix to each well and incubate for 4-6 hours at 37°C.[25]

- Replace the transfection medium with fresh culture medium.

3. Compound Treatment:

- Prepare serial dilutions of TDCA sodium salt and a known FXR agonist (e.g., GW4064) as a positive control.[25][29]

- Add the compounds to the transfected cells and incubate for 22-24 hours.[27]

4. Luciferase Activity Measurement (Dual-Luciferase System):

- Remove the culture medium and wash the cells once with phosphate-buffered saline (PBS).[25]

- Lyse the cells by adding 20-50 µL of 1X passive lysis buffer to each well and incubating for 15 minutes at room temperature on an orbital shaker.[25][29]

- Add 50-100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.[25]

- Add 50-100 µL of Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla reaction. Measure the Renilla luciferase activity.[25]

5. Data Analysis:

- Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each well.

- Express the FXR activation as the fold change relative to the vehicle-treated control cells.

- Plot the fold activation against the log concentration of TDCA to generate a dose-response curve and calculate the EC50 value.[26]

Protocol: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells by using Annexin V to detect externalized phosphatidylserine (B164497) (PS) and propidium (B1200493) iodide (PI) to identify cells with compromised membranes.[30][31][32][33]

1. Cell Preparation and Treatment:

- Seed cells (e.g., 1 x 10^6 cells in a T25 flask) and allow them to adhere.[32]

- Induce apoptosis using a suitable method (e.g., treatment with staurosporine). Concurrently, treat a set of cells with the apoptosis inducer plus varying concentrations of TDCA to assess its protective effect. Include untreated cells as a negative control.[30][31]

- Incubate for the desired period.

2. Cell Harvesting:

- Collect floating cells from the supernatant.

- Wash the adherent cells with PBS, then detach them using trypsin.

- Combine the floating and adherent cells for each sample and centrifuge (e.g., 300 x g for 5 minutes).[33]

3. Staining Procedure:

- Wash the cell pellet once with cold 1X PBS.[30]

- Resuspend the cells in 1X Annexin Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of approximately 1 x 10^6 cells/mL.[30][31][33]

- Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[33]

- Add 5 µL of fluorescently-conjugated Annexin V (e.g., Annexin V-FITC) and 1-2 µL of PI working solution (e.g., 50 µg/mL).[30][33]

- Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[30][31]

4. Flow Cytometry Analysis:

- Add 400 µL of 1X Annexin Binding Buffer to each tube.[30][31]

- Analyze the samples on a flow cytometer as soon as possible.

- Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and quadrants correctly.

5. Interpretation of Results:

- Viable cells: Annexin V-negative and PI-negative.

- Early apoptotic cells: Annexin V-positive and PI-negative.[30]

- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[30]

Conclusion

The mechanism of action of taurodeoxycholic acid sodium salt is remarkably pleiotropic. It functions as a signaling molecule through cell surface (TGR5) and nuclear (FXR) receptors to regulate metabolism and inflammation. Furthermore, its potent cytoprotective effects are mediated by the robust inhibition of both the mitochondrial and ER stress-induced apoptotic pathways. TDCA also exerts significant anti-inflammatory effects, primarily through the suppression of the NF-κB pathway. This multifaceted profile underscores the therapeutic potential of TDCA for a wide range of diseases associated with apoptosis, inflammation, and metabolic dysregulation. Further research to quantify its receptor interactions and downstream effects will continue to refine its application in drug development.

References

- 1. The Unexpected Uses of Urso- and Tauroursodeoxycholic Acid in the Treatment of Non-liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Tauroursodeoxycholic acid/TGR5 signaling promotes survival and early development of glucose-stressed porcine embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. TGR5-mediated bile acid sensing controls glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholars.mssm.edu [scholars.mssm.edu]

- 9. portlandpress.com [portlandpress.com]

- 10. Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TUDCA Ameliorates Liver Injury Via Activation of SIRT1-FXR Signaling in a Rat Hemorrhagic Shock Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tauroursodeoxycholic acid partially prevents apoptosis induced by 3-nitropropionic acid: evidence for a mitochondrial pathway independent of the permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tauroursodeoxycholic acid | C26H45NO6S | CID 9848818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Ursodoxicoltaurine - Wikipedia [en.wikipedia.org]

- 17. Effect of tauroursodeoxycholic acid on endoplasmic reticulum stress-induced caspase-12 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Anti-inflammatory effect of Tauroursodeoxycholic acid in RAW 264.7 macrophages, Bone marrow-derived macrophages, BV2 microglial cells, and spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Tauroursodeoxycholic acid: more than just a neuroprotective bile conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Quantitative prediction model for affinity of drug–target interactions based on molecular vibrations and overall system of ligand-receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 23. EC50 - Wikipedia [en.wikipedia.org]

- 24. Pharmacodynamics | Basicmedical Key [basicmedicalkey.com]

- 25. benchchem.com [benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. indigobiosciences.com [indigobiosciences.com]

- 28. eubopen.org [eubopen.org]

- 29. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 31. kumc.edu [kumc.edu]

- 32. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 33. bosterbio.com [bosterbio.com]

The Biological Role of Taurodeoxycholic Acid Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurodeoxycholic acid (TDCA), a secondary bile acid, and its sodium salt, are increasingly recognized for their diverse and critical roles in cellular physiology and pathophysiology. Beyond its classical function in lipid digestion and absorption, TDCA acts as a potent signaling molecule, modulating a variety of cellular processes including inflammation, apoptosis, metabolic regulation, and neuroprotection. This technical guide provides an in-depth overview of the core biological functions of taurodeoxycholic acid sodium salt, with a focus on its molecular mechanisms, relevant signaling pathways, and the experimental methodologies used to elucidate its effects.

Core Biological Roles and Mechanisms of Action

Taurodeoxycholic acid sodium salt exerts its biological effects through multiple mechanisms, primarily by interacting with cell surface and nuclear receptors.

TGR5 Agonism and Downstream Signaling

A key mechanism of TDCA action is its role as an agonist for the Takeda G protein-coupled receptor 5 (TGR5), a cell surface receptor expressed in various tissues.[1] Upon binding, TDCA activates TGR5, leading to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP).[1] This increase in intracellular cAMP activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC).[1]

The TGR5-cAMP-PKA signaling cascade is central to many of TDCA's effects:

-

Anti-inflammatory Effects: TDCA has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3] Activation of the TGR5-cAMP-PKA pathway can interfere with NF-κB activation, a key regulator of pro-inflammatory cytokine production.[4] TDCA has been observed to downregulate the expression of inflammatory mediators such as TNF-α, IL-1β, and IL-6.[4] Furthermore, TDCA can modulate neuroinflammation by inhibiting the STING/NF-κB axis.[5][6]

-

Metabolic Regulation: Through TGR5 activation, TDCA influences glucose homeostasis and energy expenditure.[7]

-

Neuroprotection: In the central nervous system, TGR5 activation by TDCA has been linked to neuroprotective effects.[8][9]

Modulation of Apoptosis

TDCA plays a significant role in the regulation of apoptosis, or programmed cell death. It can protect cells from apoptosis induced by various stressors.[10] One of the key mechanisms is through the activation of the AKT signaling pathway, which is a classic anti-apoptotic pathway.[11][12] TDCA has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax and caspase-3.[11]

Other Signaling Pathways

TDCA has also been implicated in other signaling pathways, including:

-

Ca2+-, PKC-, and MAPK-dependent pathways: In some contexts, TDCA's effects are mediated through the modulation of intracellular calcium levels, activation of Protein Kinase C (PKC), and the Mitogen-Activated Protein Kinase (MAPK) cascade.[13]

Quantitative Data

The following tables summarize key quantitative data related to the bioactivity of taurodeoxycholic acid.

| Parameter | Value | Cell Line/System | Assay Type | Reference |

| TGR5 Activation | ||||

| EC50 | ~10 µM | CHO-K1 cells | cAMP accumulation | [14] |

| Binding Affinity | ||||

| Affinity Energy | -7.7 kcal/mol | In silico docking | Molecular docking | [15] |

Table 1: Receptor Activation and Binding Affinity of Taurodeoxycholic Acid

| Experimental Model | TDCA Concentration/Dose | Observed Effect | Reference |

| Human gastric epithelial MKN-45 cells | Pre-treatment | Downregulated IL-1α mRNA levels and reduced TNF-α-induced NF-κB DNA binding activity | [2][3] |

| Acute spinal cord injury in rats | Treatment | Activation of AKT signaling pathway, leading to neuroprotection | [11][12] |

| Human cholangiocarcinoma cell line Mz-ChA-1 | Treatment | Inhibition of cell growth via Ca2+-, PKC-, and MAPK-dependent pathways | [13] |

| Primary biliary cirrhosis patients | 500, 1000, 1500 mg/day | Dose-dependent decrease in serum liver enzymes and plasma cholesterol | [16] |

| Patients with radiolucent gallstones | 3.5 - 16.6 mg/kg/day | Dose-dependent decrease of cholesterol saturation in bile | [17] |

Table 2: In Vitro and In Vivo Dose-Response Data for Taurodeoxycholic Acid

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: TGR5 Activation Assay (cAMP Measurement)

This protocol describes the measurement of intracellular cAMP levels as an indicator of TGR5 activation in response to taurodeoxycholic acid sodium salt.

Materials:

-

HEK293 cells stably expressing human TGR5 (or other suitable cell line)

-

Cell culture medium (e.g., DMEM) with supplements

-

Taurodeoxycholic acid sodium salt

-

Positive control (e.g., a known TGR5 agonist)

-

Vehicle control (e.g., DMSO)

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Cell lysis buffer

-

cAMP assay kit (e.g., ELISA or HTRF-based)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Plating: Seed the TGR5-expressing cells into a 96-well plate at a suitable density and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of taurodeoxycholic acid sodium salt, the positive control, and the vehicle control in serum-free medium.

-

Cell Treatment:

-

Aspirate the culture medium from the wells.

-

Add stimulation buffer containing a phosphodiesterase inhibitor and incubate for 15-30 minutes at 37°C.

-

Add the prepared compound dilutions to the respective wells and incubate for the desired time (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis: Remove the treatment medium and add cell lysis buffer to each well. Incubate at room temperature to ensure complete cell lysis.

-

cAMP Measurement: Follow the manufacturer's instructions for the chosen cAMP assay kit to measure the intracellular cAMP concentration in the cell lysates.[18][19][20][21][22]

-

Data Analysis: Plot the measured cAMP levels against the log of the taurodeoxycholic acid concentration to generate a dose-response curve and determine the EC50 value.

Protocol 2: Apoptosis Assay (Annexin V Staining)

This protocol details the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis in cells treated with taurodeoxycholic acid sodium salt, analyzed by flow cytometry.

Materials:

-

Target cell line

-

Taurodeoxycholic acid sodium salt

-

Apoptosis-inducing agent (positive control)

-

Vehicle control

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in culture plates and treat with various concentrations of taurodeoxycholic acid sodium salt, a positive control, and a vehicle control for the desired duration.

-

Cell Harvesting:

-

For suspension cells, centrifuge the cell suspension to collect the cells.

-

For adherent cells, gently trypsinize the cells, collect them, and then centrifuge.

-

-

Cell Washing: Wash the collected cells with cold PBS.

-

Staining:

-

Flow Cytometry Analysis:

-

Add 1X Binding Buffer to each tube.

-

Analyze the stained cells on a flow cytometer.

-

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows described in this guide.

Caption: TGR5 Signaling Pathway Activated by TDCA.

References

- 1. researchgate.net [researchgate.net]

- 2. Tauroursodeoxycholic Acid Inhibits Nuclear Factor Kappa B Signaling in Gastric Epithelial Cells and Ameliorates Gastric Mucosal Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tauroursodeoxycholic Acid Inhibits Nuclear Factor Kappa B Signaling in Gastric Epithelial Cells and Ameliorates Gastric Mucosal Damage in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Taurochenodeoxycholic acid mediates cAMP-PKA-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tauroursodeoxycholic acid modulates neuroinflammation via STING/NF-κB inhibition after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective Effect of Tauroursodeoxycholic Acid (TUDCA) on In Vitro and In Vivo Models of Retinal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Emerging Roles of Bile Acids and TGR5 in the Central Nervous System: Molecular Functions and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tauroursodeoxycholic acid increases neural stem cell pool and neuronal conversion by regulating mitochondria-cell cycle retrograde signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of tauroursodeoxycholic acid-mediated neuronal protection after acute spinal cord injury through AKT signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. e-century.us [e-century.us]

- 13. journals.physiology.org [journals.physiology.org]

- 14. mdpi.com [mdpi.com]

- 15. The Bile Acid Membrane Receptor TGR5 in Cancer: Friend or Foe? | MDPI [mdpi.com]

- 16. Tauroursodeoxycholic acid for treatment of primary biliary cirrhosis. A dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of tauroursodeoxycholic acid on biliary lipid composition. A dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]

- 20. Measurement of intracellular cAMP concentration [bio-protocol.org]

- 21. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.sg]

- 22. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 23. docs.abcam.com [docs.abcam.com]

- 24. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 26. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 27. biologi.ub.ac.id [biologi.ub.ac.id]

Taurodeoxycholic Acid Sodium Salt: A Technical Guide to Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taurodeoxycholic acid (TDCA), a conjugated secondary bile acid, has emerged as a significant signaling molecule, extending its physiological relevance far beyond its classical role in lipid digestion. As a ligand for key receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5), TDCA orchestrates a complex network of signaling cascades that regulate metabolic homeostasis, inflammation, and cellular survival. This technical guide provides an in-depth exploration of the core signaling pathways modulated by TDCA, offering a comprehensive resource for researchers in basic science and drug development. The guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways to facilitate a deeper understanding of TDCA's molecular mechanisms of action.

Core Receptors and Primary Signaling Cascades

Taurodeoxycholic acid sodium salt exerts its pleiotropic effects primarily through the activation of two key receptors: the nuclear receptor FXR and the membrane-bound G protein-coupled receptor TGR5.

Farnesoid X Receptor (FXR) Signaling

FXR, a member of the nuclear receptor superfamily, functions as a ligand-activated transcription factor. While chenodeoxycholic acid (CDCA) is its most potent endogenous ligand, TDCA also serves as an FXR agonist, albeit with weaker activity.[1] Upon binding TDCA in the cytoplasm, FXR undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then translocates to the nucleus, where it binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes.[2] This binding modulates the transcription of genes involved in bile acid, lipid, and glucose metabolism.

Key downstream targets of FXR activation by TDCA include:

-

Small Heterodimer Partner (SHP): Upregulation of SHP, another nuclear receptor that lacks a DNA-binding domain, is a hallmark of FXR activation. SHP, in turn, inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, creating a negative feedback loop.[3][4][5]

-

Fibroblast Growth Factor 19 (FGF19): In the intestine, FXR activation potently induces the expression and secretion of FGF19.[6][7] FGF19 travels through the portal circulation to the liver, where it binds to its receptor FGFR4, further suppressing CYP7A1 expression.[6]

-

Bile Salt Export Pump (BSEP): FXR activation enhances the expression of BSEP (ABCB11), a transporter protein in hepatocytes responsible for pumping bile salts into the bile canaliculi, thus promoting bile flow.

Takeda G Protein-Coupled Receptor 5 (TGR5) Signaling

TGR5, also known as GPBAR1, is a cell surface receptor expressed in various tissues, including the intestine, gallbladder, and certain immune cells. TDCA is a potent agonist for TGR5.[8] Ligand binding to TGR5 activates the associated Gαs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[9] This elevation in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the cAMP Response Element-Binding Protein (CREB), leading to changes in gene expression.[10]

Key downstream effects of TGR5 activation by TDCA include:

-

GLP-1 Secretion: In intestinal L-cells, TGR5 activation is a key stimulus for the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis.[9]

-

Anti-inflammatory Effects: TGR5 signaling can inhibit inflammatory pathways, in part through the cAMP-PKA pathway which can interfere with NF-κB signaling.[11]

-

Intracellular Calcium Mobilization: TGR5 activation can also lead to an increase in intracellular calcium concentrations, which can trigger various cellular responses.

Modulation of Other Key Signaling Pathways

Beyond its primary receptors, TDCA influences several other critical intracellular signaling pathways.

Protein Kinase C (PKC) Pathway

TDCA can activate Protein Kinase C (PKC), particularly the α-isoform.[12][13] This activation can occur through an increase in the intracellular second messenger diacylglycerol (DG).[12] Activated PKC can then phosphorylate a wide range of substrate proteins, influencing processes such as cell growth, differentiation, and apoptosis.

Mitogen-Activated Protein Kinase (MAPK) Pathway

TDCA has been shown to modulate the activity of the MAPK signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway. The protective effects of TDCA against apoptosis are, in part, dependent on the activation of the ERK and p38 MAPK pathways.[6] This is often assessed by measuring the phosphorylation status of these kinases.

Nuclear Factor-kappa B (NF-κB) Signaling

TDCA exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway. It has been demonstrated to reduce the DNA binding activity of NF-κB and inhibit the phosphorylation of IκBα, the inhibitory subunit of NF-κB.[14][15] This prevents the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory cytokines.

Apoptosis Regulation

TDCA is well-documented for its anti-apoptotic effects. It can protect cells from apoptosis induced by various stressors, including other more hydrophobic bile acids.[16][17][18] The mechanisms underlying this protection are multifaceted and involve:

-

Inhibition of the mitochondrial pathway of apoptosis.

-

Modulation of the expression and phosphorylation of Bcl-2 family proteins.[16]

-

Reduction of endoplasmic reticulum (ER) stress.

-

Inhibition of caspase activation, a key executioner of apoptosis.

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of TDCA and other relevant bile acids with their primary receptors.

Table 1: Agonist Potency (EC50) of Various Bile Acids on TGR5

| Bile Acid | EC50 (µM) | Reference(s) |

| Taurolithocholic acid (TLCA) | 0.33 | [11] |

| Lithocholic acid (LCA) | 0.53 | [11] |

| Deoxycholic acid (DCA) | 1.01 | [11] |

| Chenodeoxycholic acid (CDCA) | 4.43 | [11] |

| Cholic acid (CA) | 7.72 | [11] |

| Taurodeoxycholic acid (TDCA) | Potent Agonist | [8] |

Table 2: Agonist Potency (EC50) of Various Bile Acids on FXR

| Bile Acid | EC50 (µM) | Reference(s) |

| Chenodeoxycholic acid (CDCA) | 17 | [19] |

| Deoxycholic acid (DCA) | >17 | [19] |

| Lithocholic acid (LCA) | >17 | [19] |

| Cholic acid (CA) | ~600 | [19] |

| Taurodeoxycholic acid (TDCA) | Weak Agonist | [20] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the signaling pathways of TDCA.

FXR Reporter Gene Assay

This assay measures the ability of TDCA to activate FXR and induce the expression of a reporter gene.

-

Cell Culture: Maintain HepG2 or HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Transfection: Co-transfect cells with a mammalian expression vector for human FXR and a reporter plasmid containing multiple copies of an FXRE upstream of a luciferase reporter gene. A constitutively expressed Renilla luciferase vector can be co-transfected for normalization of transfection efficiency.

-

Cell Plating: Seed the transfected cells into 96-well plates.

-

Compound Treatment: The following day, treat the cells with a range of concentrations of TDCA or a known FXR agonist (e.g., CDCA) as a positive control.

-

Incubation: Incubate the cells for 18-24 hours.

-

Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold induction over vehicle control against the log of the TDCA concentration to determine the EC50 value.

TGR5-Mediated cAMP Production Assay

This assay quantifies the ability of TDCA to stimulate cAMP production through TGR5 activation.

-

Cell Culture: Use a cell line stably or transiently expressing human TGR5 (e.g., CHO or HEK293 cells).

-

Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

-

Assay Procedure:

-

Wash the cells with a serum-free medium or assay buffer.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

-

Add various concentrations of TDCA or a known TGR5 agonist.

-

Incubate for 30-60 minutes at 37°C.

-

-

cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., ELISA or HTRF-based assay).

-

Data Analysis: Generate a standard curve and calculate the cAMP concentration in each sample. Plot the cAMP concentration against the log of the TDCA concentration to determine the EC50.

Western Blot for MAPK Phosphorylation

This method is used to assess the effect of TDCA on the activation of MAPK signaling pathways.

-

Cell Treatment and Lysis: Treat cultured cells with TDCA for the desired time points. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the MAPK of interest (e.g., anti-phospho-p44/42 ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the MAPK. Quantify band intensities using densitometry software.

TUNEL Assay for Apoptosis

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[21][22][23][24]

-

Sample Preparation: Culture cells on coverslips and treat with an apoptotic stimulus in the presence or absence of TDCA.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in phosphate-buffered saline (PBS).

-

TUNEL Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs. The TdT enzyme incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.

-

Counterstaining and Mounting: Counterstain the cell nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence from the incorporated labeled dUTPs. The percentage of TUNEL-positive cells can be quantified.

Conclusion

Taurodeoxycholic acid sodium salt is a multifaceted signaling molecule that plays a crucial role in regulating a wide array of physiological processes through its interaction with FXR, TGR5, and other signaling pathways. Its ability to modulate gene expression, influence metabolic pathways, and protect against cellular stress underscores its therapeutic potential for a range of diseases, including cholestatic liver diseases, metabolic syndrome, and inflammatory disorders. A thorough understanding of its complex signaling networks, supported by robust quantitative data and standardized experimental protocols, is essential for advancing the development of novel TDCA-based therapeutics. This guide provides a foundational resource for researchers dedicated to unraveling the full therapeutic promise of this important bile acid.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. ionbiosciences.com [ionbiosciences.com]

- 3. Role of Nuclear Receptor SHP in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Systems-level analysis of gene expression data revealed NR0B2/SHP as potential tumor suppressor in human liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The small heterodimer partner interacts with the liver X receptor alpha and represses its transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potent stimulation of fibroblast growth factor 19 expression in the human ileum by bile acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fibroblast Growth Factor 15/19 Expression, Regulation, and Function: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Taurodeoxycholate Increases the Number of Myeloid-Derived Suppressor Cells That Ameliorate Sepsis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Taurochenodeoxycholic acid mediates cAMP-PKA-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TGR5, Not Only a Metabolic Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of protein kinase C alpha and delta by bile acids: correlation with bile acid structure and diacylglycerol formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tauroursodeoxycholic acid activates protein kinase C in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tauroursodeoxycholic Acid Inhibits Nuclear Factor Kappa B Signaling in Gastric Epithelial Cells and Ameliorates Gastric Mucosal Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tauroursodeoxycholic Acid Inhibits Nuclear Factor Kappa B Signaling in Gastric Epithelial Cells and Ameliorates Gastric Mucosal Damage in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effect of different bile acids on the intestine through enterohepatic circulation based on FXR - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. clyte.tech [clyte.tech]

- 23. biotna.net [biotna.net]

- 24. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Taurodeoxycholic Acid Sodium Salt and NF-κB Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Taurodeoxycholic acid (TDCA), and its sodium salt, often referred to as Tauroursodeoxycholic acid (TUDCA), is a hydrophilic bile acid demonstrating significant anti-inflammatory properties. A primary mechanism underlying these effects is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In a multitude of inflammatory contexts, TUDCA acts as a potent inhibitor of canonical NF-κB activation. It typically achieves this by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm and preventing its translocation to the nucleus. This action effectively blocks the transcription of a wide array of pro-inflammatory genes. However, research in specific cell types, such as colonic epithelial cells, suggests a more complex interaction where TDCA may induce certain genes like IL-8 through an alternative pathway involving RelA/p65 phosphorylation, independent of IκBα degradation. This guide provides an in-depth review of the molecular mechanisms, quantitative data from key studies, and detailed experimental protocols relevant to the study of TUDCA's interaction with the NF-κB pathway.

Introduction to NF-κB Signaling and TUDCA

The NF-κB family of transcription factors are central regulators of the inflammatory response, immunity, cell proliferation, and survival.[1] In unstimulated cells, NF-κB dimers (most commonly p65/p50) are held inactive in the cytoplasm by a family of inhibitory proteins called IκBs, with IκBα being the most prominent.[2] Upon stimulation by various signals such as pro-inflammatory cytokines (e.g., TNF-α) or pathogen-associated molecular patterns (PAMPs, e.g., LPS), a signaling cascade activates the IκB kinase (IKK) complex.[2] IKK then phosphorylates IκBα, marking it for ubiquitination and proteasomal degradation.[2] This frees the NF-κB dimer to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes, including those for cytokines, chemokines, and adhesion molecules.[3][4]

Taurodeoxycholic acid sodium salt (TUDCA) is a taurine-conjugated bile acid with established cytoprotective and anti-inflammatory effects.[5][6] Its ability to modulate inflammatory pathways, particularly by inhibiting NF-κB activation, has made it a subject of intense research for therapeutic applications in inflammatory conditions, including gastritis, neuroinflammation, and renal injury.[7][8][9]

Mechanisms of TUDCA-Mediated NF-κB Modulation

TUDCA primarily exerts its anti-inflammatory effects by inhibiting the canonical NF-κB pathway. However, evidence also points towards context-dependent alternative mechanisms.

Inhibition of the Canonical NF-κB Pathway

The most frequently reported mechanism of TUDCA action is the suppression of IκBα phosphorylation and degradation. By preventing the release of NF-κB, TUDCA effectively halts the inflammatory cascade before it begins. This has been observed in various cell types, including gastric epithelial cells and glial cells.[7][9] Pre-treatment with TUDCA reduces TNF-α-induced NF-κB DNA binding activity and inhibits IκBα phosphorylation.[7][10] This inhibitory effect extends to upstream signaling, such as the Toll-like receptor 4 (TLR4) pathway, where TUDCA can down-regulate components like TLR4 and MyD88, further preventing NF-κB activation.[11][12]

Caption: TUDCA inhibits the canonical NF-κB pathway.

Alternative RelA/p65 Phosphorylation Pathway

In contrast to its widespread inhibitory role, studies on colonic epithelial cells (HT-29) have shown that TDCA can induce the expression of the pro-inflammatory chemokine IL-8.[13] Interestingly, this induction does not proceed via the canonical pathway. TDCA does not cause IκBα phosphorylation or degradation in these cells.[2][13] Instead, it promotes the phosphorylation of the RelA/p65 subunit at serine 536.[2] This phosphorylation event, which can be blocked by an IKKβ inhibitor, is sufficient to enhance the transcriptional activity of NF-κB for specific genes like IL-8, even without nuclear translocation from a cytoplasmic pool.[2][13] This highlights a cell-type-specific and stimulus-specific complexity in the effects of TDCA.

References

- 1. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Activation of the TLR4/MyD88 signaling pathway contributes to the development of human hepatocellular carcinoma via upregulation of IL-23 and IL-17A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tauroursodeoxycholic Acid Inhibits Nuclear Factor Kappa B Signaling in Gastric Epithelial Cells and Ameliorates Gastric Mucosal Damage in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tauroursodeoxycholic acid (TUDCA) abolishes chronic high salt-induced renal injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tauroursodeoxycholic acid: more than just a neuroprotective bile conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tauroursodeoxycholic Acid Inhibits Nuclear Factor Kappa B Signaling in Gastric Epithelial Cells and Ameliorates Gastric Mucosal Damage in Mice [kjg.or.kr]

- 11. Tauroursodeoxycholic acid inhibits intestinal inflammation and barrier disruption in mice with non‐alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of TLR4/MyD88/NF-κB signaling in heart and liver-related complications in a rat model of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential effects of deoxycholic acid and taurodeoxycholic acid on NF-kappa B signal transduction and IL-8 gene expression in colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanisms of Taurodeoxycholic Acid Sodium Salt in Apoptosis Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurodeoxycholic acid sodium salt (TUDCA) is a hydrophilic bile acid that has garnered significant attention for its potent cytoprotective and anti-apoptotic properties.[1][2] Initially approved for the treatment of certain cholestatic liver diseases, a growing body of evidence has elucidated its therapeutic potential across a spectrum of diseases characterized by excessive apoptosis, including neurodegenerative disorders, stroke, and diabetes.[1][3][4] This technical guide provides an in-depth exploration of the core mechanisms by which TUDCA regulates apoptosis, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the intricate signaling pathways, present quantitative data from key studies, and provide detailed experimental methodologies to facilitate further investigation into this promising therapeutic agent.

Core Mechanisms of Anti-Apoptotic Action

TUDCA exerts its profound anti-apoptotic effects by intervening in the two major pathways of programmed cell death: the intrinsic (mitochondrial) pathway and the endoplasmic reticulum (ER) stress-mediated pathway.

Inhibition of the Mitochondrial Apoptosis Pathway

The mitochondrion plays a central role in the initiation and execution of the intrinsic apoptotic cascade. TUDCA's primary neuroprotective mechanism involves the stabilization of the mitochondrial membrane, thereby preventing the release of pro-apoptotic factors.[1][3][5]

-

Modulation of Bcl-2 Family Proteins: The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of mitochondrial membrane permeability.[6] TUDCA has been shown to favorably alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members of this family. It upregulates the expression of Bcl-2 and inhibits the translocation of Bax from the cytosol to the mitochondrial outer membrane.[5][7][8] This action prevents the formation of pores in the mitochondrial membrane, a critical step in the apoptotic process.

-

Inhibition of Cytochrome c Release: By stabilizing the mitochondrial membrane, TUDCA effectively blocks the release of cytochrome c from the intermembrane space into the cytosol.[3][5] The release of cytochrome c is a pivotal event that triggers the activation of the caspase cascade.

-

Suppression of Caspase Activation: The release of cytochrome c leads to the formation of the apoptosome and the subsequent activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3.[8][9] TUDCA has been demonstrated to inhibit the activation of these key caspases, thereby halting the progression of apoptosis.[1][8][10]

Attenuation of Endoplasmic Reticulum (ER) Stress-Induced Apoptosis

The ER is a primary site for protein folding and synthesis. The accumulation of unfolded or misfolded proteins in the ER lumen leads to a state of cellular stress known as ER stress, which can trigger apoptosis.[11][12] TUDCA acts as a chemical chaperone, alleviating ER stress and inhibiting the downstream apoptotic signaling.[11][12][13]

-

Reduction of Unfolded Protein Response (UPR) Signaling: TUDCA has been shown to downregulate key signaling molecules involved in the UPR, including Glucose-Regulated Protein 78 (GRP78), Protein Kinase R-like ER Kinase (PERK), and Activating Transcription Factor 6 (ATF6).[7][13]

-

Inhibition of CHOP Expression: A key pro-apoptotic transcription factor induced during prolonged ER stress is C/EBP homologous protein (CHOP). TUDCA effectively suppresses the expression of CHOP, thereby preventing the induction of the apoptotic program.[7][11]

-

Inhibition of Caspase-12 Activation: Caspase-12 is an initiator caspase specifically activated by ER stress.[9][14] TUDCA has been shown to inhibit the cleavage and activation of procaspase-12, a critical step in the ER stress-mediated apoptotic pathway.[11][14]

Quantitative Data on the Anti-Apoptotic Effects of TUDCA

The following tables summarize quantitative data from various studies, illustrating the significant anti-apoptotic effects of TUDCA across different experimental models.

| Experimental Model | Apoptotic Insult | TUDCA Concentration/Dose | Key Quantitative Finding | Reference |

| Rat Neuronal RN33B Cells | 3-Nitropropionic acid (3-NP) | Co-incubation | ~80% reduction in apoptosis | [15] |

| Rat Model of Intracerebral Hemorrhage | Collagenase injection | 10-200 mg/kg | ~50% decrease in apoptosis | [5] |

| Rat Dorsal Root Ganglion Neurons | Tunicamycin | 250 µM | Marked suppression of TUNEL-positive cells | [1] |

| Human Liver-derived Huh7 Cells | Thapsigargin (B1683126) (TG) | Not specified | Abolished TG-induced markers of ER stress and apoptosis | [14] |

| Rat Model of Myocardial Infarction | Left Anterior Descending (LAD) coronary artery ligation | 400 mg/kg | Significant reduction in apoptotic cells (TUNEL) | [2] |

| Protein/Gene | Experimental Model | Effect of TUDCA | Reference |

| Bax | Rat Neuronal RN33B Cells | Inhibited translocation to mitochondria | [15] |

| Bcl-2 | Adrenocortical Carcinoma SW-13 and NCI-H295R cells | Upregulated expression | [7] |

| Cleaved Caspase-3 | Rat Model of Intracerebral Hemorrhage | Inhibition of activity | [5] |

| Cleaved Caspase-12 | Human Liver-derived Huh7 Cells | Reduced activation | [14] |

| CHOP | Diethylnitrosamine-induced mouse HCC model | Reduced expression | [16] |

| GRP78 | Diethylnitrosamine-induced mouse HCC model | Reduced expression | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the anti-apoptotic effects of TUDCA.

Cell Culture and Treatment

-

Cell Lines: A variety of cell lines can be used, including neuronal cell lines (e.g., SH-SY5Y, PC12), hepatocytes (e.g., HepG2, Huh7), and primary cell cultures.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

TUDCA Preparation and Treatment: TUDCA sodium salt is dissolved in sterile water or culture medium to prepare a stock solution. Cells are pre-treated with various concentrations of TUDCA for a specified duration (e.g., 2-24 hours) before the induction of apoptosis.

Induction of Apoptosis

Apoptosis can be induced by a variety of stimuli, depending on the research question and cell type. Common methods include:

-

ER Stress Inducers: Tunicamycin or thapsigargin are frequently used to induce ER stress.[1][14]

-

Mitochondrial Toxins: 3-Nitropropionic acid (3-NP) can be used to induce mitochondrial dysfunction.[15]

-

Oxidative Stress: Hydrogen peroxide (H2O2) is a common agent to induce oxidative stress-mediated apoptosis.

-

Growth Factor Deprivation: Removing serum or specific growth factors from the culture medium can induce apoptosis in many cell types.

Apoptosis Assays

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:

-

Principle: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with labeled dUTPs.[17][18]

-

Protocol Outline:

-

Fix cells or tissue sections with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Incubate with the TdT enzyme and labeled dUTPs.

-

Detect the incorporated label using fluorescence microscopy or flow cytometry.

-

Counterstain nuclei with a DNA dye (e.g., DAPI) for visualization of all cells.

-

-

-

Caspase Activity Assays:

-

Principle: These assays measure the activity of specific caspases, such as caspase-3, -7, -8, or -9, using a substrate that becomes fluorescent or colorimetric upon cleavage by the active enzyme.[19][20]

-

Protocol Outline:

-

Lyse the cells to release intracellular contents.

-

Incubate the cell lysate with a specific caspase substrate conjugated to a reporter molecule (e.g., p-nitroaniline for colorimetric assays or AMC for fluorometric assays).

-

Measure the absorbance or fluorescence of the cleaved reporter molecule using a plate reader.

-

Normalize the activity to the total protein concentration of the lysate.

-

-

Western Blotting for Apoptosis-Related Proteins

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways.

-

Protocol Outline:

-

Prepare total protein lysates from treated and control cells.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, CHOP, GRP78).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control protein (e.g., β-actin or GAPDH).

-

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways regulated by TUDCA in the context of apoptosis.

Conclusion

Tauroursodeoxycholic acid sodium salt stands out as a multifaceted inhibitor of apoptosis, targeting both the mitochondrial and endoplasmic reticulum stress pathways. Its ability to modulate key regulatory proteins such as the Bcl-2 family members and caspases, coupled with its function as a chemical chaperone to alleviate ER stress, underscores its therapeutic potential in a wide range of diseases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the cytoprotective properties of TUDCA. Future investigations will likely continue to unravel the full spectrum of its molecular interactions and pave the way for its clinical application in apoptosis-related pathologies.

References

- 1. TUDCA protects against tunicamycin-induced apoptosis of dorsal root ganglion neurons by suppressing activation of ER stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Administration of tauroursodeoxycholic acid (TUDCA) reduces apoptosis following myocardial infarction in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Unexpected Uses of Urso- and Tauroursodeoxycholic Acid in the Treatment of Non-liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tauroursodeoxycholic acid reduces apoptosis and protects against neurological injury after acute hemorrhagic stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. researchgate.net [researchgate.net]

- 12. Preconditioning With Tauroursodeoxycholic Acid Protects Against Contrast-Induced HK-2 Cell Apoptosis by Inhibiting Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Tauroursodeoxycholic acid partially prevents apoptosis induced by 3-nitropropionic acid: evidence for a mitochondrial pathway independent of the permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tauroursodeoxycholic acid dampens oncogenic apoptosis induced by endoplasmic reticulum stress during hepatocarcinogen exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. sileks.com [sileks.com]

- 19. mpbio.com [mpbio.com]

- 20. media.cellsignal.com [media.cellsignal.com]

The Discovery and Enduring Legacy of Taurodeoxycholic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurodeoxycholic acid (TUDCA), a hydrophilic bile acid, has journeyed from the annals of traditional Chinese medicine to the forefront of modern therapeutic research.[1] Historically sourced from bear bile, TUDCA is the taurine (B1682933) conjugate of ursodeoxycholic acid (UDCA).[2] While humans produce only trace amounts, its potent cytoprotective and anti-inflammatory properties have made it a subject of intense scientific investigation.[1] This technical guide delves into the discovery, history, and core scientific principles of TUDCA, providing researchers and drug development professionals with a comprehensive resource on its multifaceted nature.

I. Discovery and History: A Timeline

The story of TUDCA is intrinsically linked to its precursor, UDCA.

-

Ancient Wisdom: For centuries, bear bile was a revered ingredient in traditional Chinese medicine, used to treat a variety of ailments, including liver and gallbladder diseases.[2]

-

1902: The conjugated bile acid, later identified as TUDCA, was first discovered in bear bile.[3]

-

1955: Japanese scientists achieve the first successful chemical synthesis of UDCA, a pivotal moment that paved the way for its therapeutic use and further research into its derivatives like TUDCA.[4]

-

1991: TUDCA is developed and first marketed in Italy, marking its official entry into modern pharmacology.[3]

II. Physicochemical and Biological Data

A thorough understanding of TUDCA's properties is crucial for its application in research and drug development.

Table 1: Physicochemical Properties of Taurodeoxycholic Acid (TUDCA)

| Property | Value | Source(s) |

| Molecular Formula | C26H45NO6S | [5] |

| Molecular Weight | 499.7 g/mol | [5] |

| Melting Point | 173-175 °C | [2] |

| Water Solubility | Soluble | [6] |

| Solubility in other solvents | Soluble in DMSO (up to 30 mg/ml) and Ethanol (up to 20 mg/ml with warming). Insoluble in acetone (B3395972). | [2][7] |

| pKa (Strongest Acidic) | -0.99 | [8] |

| pKa (Strongest Basic) | 0.18 | [8] |

Table 2: Biological Concentrations of Taurodeoxycholic Acid (TUDCA)

| Biological Fluid | Condition | Concentration Range | Source(s) |

| Human Plasma | Normal | 2.0 (0.1-4.0) uM | |

| Human Plasma | Type 2 Diabetes | Significantly higher than normal | [9] |

| Human Bile | After TUDCA administration (9.7 - 12.1 mg/kg) | Fraction of total bile acids: 29.1% +/- 5% to 67.6% +/- 10.5% | [10] |

III. Experimental Protocols

The following sections provide detailed methodologies for the synthesis, quantification, and biological evaluation of TUDCA.

A. Chemical Synthesis of Taurodeoxycholic Acid

This protocol outlines a common method for the chemical synthesis of TUDCA starting from chenodeoxycholic acid (CDCA).[3]

Step 1: Synthesis of Taurochenodeoxycholic Acid (TCDCA)

-

Dissolve Chenodiol (CDCA) in an organic solvent.

-

Cool the reaction mixture to 2-6 °C.

-

Add N-hydroxysuccinimide or N-hydroxyphthalimide and stir.

-

Add a condensing agent (e.g., dicyclohexylcarbodiimide) and a catalyst (4-dimethylaminopyridine) and continue stirring for 0.5-2 hours.

-

To the reaction mixture, add a 3% aqueous solution of sodium taurinate and triethylamine (B128534). Continue stirring for 3-4 hours.

-

Adjust the pH of the reaction solution to 1-2 with HCl and stir for another 1-2 hours.

-

Concentrate the solvent and collect the precipitate by suction filtration.

-

Wash the precipitate to neutrality and dry at 70 °C to obtain crude TCDCA.

-

Recrystallize the crude TCDCA from a mixture of acetone and water by cooling to -3 to 3 °C for 24-48 hours.

-

Filter, wash the filter cake with ice-cold water, and dry at 70 °C to obtain pure TCDCA.

Step 2: Oxidation of TCDCA

-

React the synthesized TCDCA with an oxidant to produce 3α-hydroxy-7-keto-cholane acyl-N-taurine.

Step 3: Reduction to Taurodeoxycholic Acid (TUDCA)

-

Reduce the 3α-hydroxy-7-keto-cholane acyl-N-taurine using potassium borohydride, potassium tert-butoxide, and Raney's nickel to yield TUDCA.[3]

Another method involves the synthesis from UDCA:

-

Prepare a sodium taurinate solution by dissolving taurine in demineralized water with sodium hydroxide.

-

In a separate reactor, suspend ursodeoxycholic acid in acetone at a temperature below 10 °C.

-

Add triethylamine to the suspension and reduce the temperature to <0 °C.

-

Introduce ethyl chloroformate to form the mixed anhydride (B1165640) of ursodeoxycholic acid.

-

React the mixed anhydride with the sodium taurinate solution to obtain an aqueous suspension of the sodium salt of TUDCA.

-

Add an acid (0.8-1.4 equivalents) to the suspension and let it stand for 10-180 minutes.

-

Filter the suspension.

B. Quantification of Taurodeoxycholic Acid by HPLC-MS/MS

This protocol provides a method for the rapid and sensitive quantification of TUDCA in biological samples like bear bile powder.[13][14]

1. Sample Preparation:

-

Accurately weigh the sample (e.g., bear bile powder).

-

Dissolve the sample in a suitable solvent (e.g., methanol).

-

Dilute the solution to an appropriate concentration.

-

Filter the solution through a 0.22 µm nylon filter into a sample vial.

2. HPLC-MS/MS Conditions:

-

Chromatographic Column: Hypersil GOLD C18 column (100 mm × 2.1 mm).

-

Mobile Phase: Methanol:water (containing 0.1 mmol/L ammonium (B1175870) acetate (B1210297) + 0.1% formic acid) = 75:25 (v/v) for isocratic elution.

-

Column Temperature: 30.0 °C.

-

Flow Rate: 0.2 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometry: Negative ion scanning mode with selected reaction monitoring (SRM).

-

Characteristic Ion Pairs: m/z 498.5/124.0 (qualitative) and m/z 498.5/79.8 (quantitative).

3. Quantification:

-

Generate a standard curve using known concentrations of TUDCA.

-

Analyze the prepared samples using the established HPLC-MS/MS method.

-

Quantify the amount of TUDCA in the samples by comparing their peak areas to the standard curve.

C. Biological Activity Assays

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, in cell lysates following treatment with TUDCA.[15][16][17][18]

a. Cell Lysate Preparation:

-

Plate cells in a 96-well plate and treat with the desired concentrations of TUDCA and an apoptosis-inducing agent.

-

After treatment, pellet the cells by centrifugation (300 x g for 10 min).

-

Wash the cells with ice-cold PBS and pellet again.

-

Add cell lysis buffer and incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4 °C.

-

Collect the supernatant (cytosolic extract) for the assay.

b. Assay Protocol:

-

Prepare a reaction buffer containing DTT.

-

In a 96-well plate, add the cell lysate.

-

Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay).

-

Incubate the plate at 37 °C for 1-2 hours.

-

Measure the absorbance at 405 nm (colorimetric) or fluorescence at an excitation of 360 nm and emission of 460 nm (fluorometric) using a microplate reader.

-

Calculate the caspase-3 activity relative to control-treated cells.

This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of the pro-inflammatory cytokine TNF-α in cell culture supernatants after TUDCA treatment.[19][20][21][22]

a. Sample Collection:

-

Culture cells (e.g., macrophages) and treat with an inflammatory stimulus (e.g., LPS) in the presence or absence of TUDCA.

-

After the incubation period, centrifuge the cell culture plate to pellet the cells.

-

Carefully collect the supernatant for analysis.

b. ELISA Protocol (General):

-

Add standards, controls, and samples to the wells of a microplate pre-coated with an anti-TNF-α antibody.

-

Add a biotin-conjugated anti-TNF-α antibody to each well.

-

Incubate the plate for a specified time (e.g., 3 hours at room temperature).

-

Wash the wells to remove unbound substances.

-

Add streptavidin-HRP conjugate to each well and incubate.

-

Wash the wells again.

-

Add a TMB substrate solution to develop a colored reaction.

-

Stop the reaction with a stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of TNF-α in the samples based on the standard curve.

IV. Signaling Pathways and Mechanisms of Action

TUDCA exerts its diverse biological effects by modulating several key signaling pathways.

A. Apoptosis Regulation

TUDCA is a potent inhibitor of apoptosis, acting through multiple mechanisms.

Caption: TUDCA's anti-apoptotic signaling pathway.

B. Farnesoid X Receptor (FXR) Signaling

TUDCA can modulate the activity of FXR, a nuclear receptor crucial for bile acid homeostasis and lipid metabolism.

Caption: TUDCA's modulation of the FXR signaling pathway.

C. Takeda G-protein-coupled Receptor 5 (TGR5) Signaling

TUDCA is an agonist for TGR5, a cell surface receptor involved in energy homeostasis and inflammation.

Caption: TUDCA's activation of the TGR5 signaling pathway.

V. Conclusion

From its origins in ancient medicinal practices to its current status as a promising therapeutic agent, taurodeoxycholic acid has demonstrated a remarkable range of biological activities. Its well-characterized physicochemical properties, coupled with a growing understanding of its mechanisms of action, position TUDCA as a molecule of significant interest for the development of novel treatments for a wide array of diseases. This guide provides a foundational resource for scientists and researchers dedicated to unlocking the full therapeutic potential of this fascinating bile acid.

References

- 1. Ursodoxicoltaurine - Wikipedia [en.wikipedia.org]

- 2. Tauroursodeoxycholic acid CAS#: 14605-22-2 [m.chemicalbook.com]

- 3. CN104844677A - tauroursodeoxycholic acid synthesis method - Google Patents [patents.google.com]

- 4. Synthesis of TUDCA from chicken bile: immobilized dual-enzymatic system for producing artificial bear bile substitute - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Taurodeoxycholic Acid | C26H45NO6S | CID 2733768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 35807-85-3: tauroursodeoxycholic acid sodium salt [cymitquimica.com]

- 7. Tauroursodeoxycholic Acid [handomchemicals.com]

- 8. Showing Compound Tauroursodeoxycholic acid (FDB022294) - FooDB [foodb.ca]

- 9. Plasma Bile Acid Profile in Patients with and without Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]